molecular formula C18H17N3O4S B11312309 N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11312309
M. Wt: 371.4 g/mol
InChI Key: FOZGEPSBEHHSAX-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the condensation of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of matrix metalloproteinases by binding to the active site of the enzyme and preventing substrate access. This inhibition can lead to reduced degradation of extracellular matrix components, which is beneficial in conditions such as cancer and arthritis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific structural features, such as the presence of both benzyl and sulfonamide groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N,N-dibenzyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C18H17N3O4S/c22-17-16(11-19-18(23)20-17)26(24,25)21(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H2,19,20,22,23)

InChI Key

FOZGEPSBEHHSAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

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